molecular formula C30H24N6O3 B2482892 2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) CAS No. 476634-17-0

2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)

Cat. No.: B2482892
CAS No.: 476634-17-0
M. Wt: 516.561
InChI Key: JLJWHBASKANZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is a bis-benzimidazole derivative featuring an oxygen bridge connecting two acetamide-linked benzimidazole moieties. The benzimidazole core enables interactions with biological targets via hydrogen bonding and π-π stacking, while the oxygen bridge enhances solubility and structural rigidity compared to sulfur or alkyl-linked analogs.

Properties

IUPAC Name

2-[2-[4-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6O3/c37-27(31-21-13-9-19(10-14-21)29-33-23-5-1-2-6-24(23)34-29)17-39-18-28(38)32-22-15-11-20(12-16-22)30-35-25-7-3-4-8-26(25)36-30/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJWHBASKANZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)COCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the synthesis of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs, their substituents, and biological activities:

Compound Name/ID Key Structural Features Biological Activity (Data from Studies) Reference
Target Compound Oxybis(acetamide) linker, dual benzimidazole Not explicitly reported; inferred QS inhibition N/A
6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitro-phenyl)-1H-1,2,3-triazol-1-yl)acetamide) Triazole, nitro-phenyl substituent 68.23% QS inhibition (250 µM), low cytotoxicity
W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Thioacetamido, dinitrophenyl Antimicrobial, anticancer (specific data unreported)
6i (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chloro-phenyl)-1H-1,2,3-triazol-1-yl)acetamide) Triazole, chloro-phenyl 64.99% QS inhibition (250 µM)
296274-54-9 (2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide) Thio linkage, fluorophenyl Antimicrobial (structural inference)
12c (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine) Formamidine linker, chloro-phenyl Antitumor activity (yield: 70%, m.p. 110–115°C)
Chalcone derivatives (e.g., from N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) Chalcone backbone, benzaldehyde substituents Antimicrobial (synthesized via KOH condensation)

Activity Profiles and Mechanisms

  • Quorum Sensing (QS) Inhibition: The triazole-containing analogs 6p and 6i exhibit potent QS inhibition (68.23% and 64.99% at 250 µM, respectively) against Pseudomonas aeruginosa, attributed to their nitro and chloro substituents enhancing LasR receptor binding . The target compound’s oxygen bridge may similarly stabilize interactions but lacks triazole’s π-acceptor properties. 6p demonstrates low cytotoxicity in human kidney cells, suggesting a favorable therapeutic index .
  • Antimicrobial and Anticancer Activity: W1 (thioacetamido-dinitrophenyl) and 296274-54-9 (thio-fluorophenyl) leverage sulfur linkages for improved membrane penetration, though their exact activities are less quantified .
  • Structural Determinants of Efficacy :

    • Oxygen vs. Sulfur Linkers : The target compound’s oxygen bridge likely improves aqueous solubility over sulfur-containing analogs (e.g., W1 ), which may prioritize lipophilicity and tissue penetration.
    • Substituent Effects : Nitro (in 6p ) and fluoro (in 296274-54-9 ) groups enhance electronic interactions with biological targets, while chloro (in 6i , 12c ) balances hydrophobicity and binding affinity.

Biological Activity

2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is a complex organic compound featuring a benzimidazole moiety. This compound has garnered attention due to its potential biological activities , particularly as an antimicrobial and anticancer agent . The unique structural characteristics of this compound enable it to interact with various biological macromolecules, which may lead to inhibition of specific enzymes or pathways involved in disease processes.

Structure and Synthesis

The compound's structure includes an imidazole ring and multiple functional groups, which are crucial for its biological activity. The synthesis typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with ethyl bromoacetate in the presence of a base such as potassium carbonate, leading to nucleophilic substitution followed by cyclization to form the benzimidazole ring.

Synthetic Routes

MethodologyDescription
ConventionalReaction with ethyl bromoacetate and potassium carbonate.
IndustrialUse of continuous flow reactors for optimized yield and purity.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit significant antimicrobial properties due to their ability to form hydrogen bonds and coordinate with metal ions. Studies have shown that 2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) demonstrates notable efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Key Findings:

  • The compound has shown to inhibit Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.015 mg/mL.
  • Comparative studies reveal its effectiveness against standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as MCF cells, with a reported IC50 value of 25.72 ± 3.95 μM. Additionally, in vivo studies on tumor-bearing mice demonstrated significant suppression of tumor growth when treated with this compound .

Case Study:
A study conducted by Ribeiro Morais et al. highlighted that derivatives of benzimidazole exhibited varying degrees of cytotoxicity against glioblastoma cell lines (U87), with IC50 values ranging from 45.2 ± 13.0 μM for certain derivatives .

The mechanism by which 2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) exerts its biological effects involves:

  • Binding Affinity: Interaction studies suggest strong binding affinity with biological targets such as proteins and enzymes.
  • Enzyme Inhibition: The compound may inhibit critical enzymes involved in cancer proliferation and microbial resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide), and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of benzimidazole derivatives with chloroacetamide intermediates. Key steps include:

  • Step 1 : Formation of the benzimidazole core via cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
  • Step 2 : Coupling with chloroacetamide using potassium carbonate as a base in ethanol under reflux (6–8 hours) to introduce the acetamide linkage .
  • Optimization : Solvent choice (e.g., ethanol vs. DMF), temperature control (60–80°C), and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yield. Purity is enhanced via recrystallization in methanol or column chromatography .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with benzimidazole protons appearing as singlet peaks at δ 8.1–8.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 529.2) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (1650–1680 cm1^{-1}) and benzimidazole C=N (1600–1620 cm1^{-1}) are diagnostic .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Preliminary studies highlight:

  • Antimicrobial Activity : Tested via agar diffusion assays against S. aureus and E. coli (MIC values: 8–32 µg/mL) .
  • Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC50_{50} of 12 µM against HeLa cells) .
  • Enzyme Inhibition : Docking studies suggest interactions with α-glucosidase or kinase active sites, validated via kinetic assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions, correlating with reactivity in biological systems .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PARP-1), with binding energies < -8 kcal/mol indicating strong affinity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What strategies resolve contradictions in published data on this compound’s bioactivity or synthetic yields?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies (e.g., IC50_{50} variability) using statistical tools (ANOVA, t-tests) to identify outliers .
  • Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables affecting yield .
  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate bioactivity measurements .

Q. How can reaction mechanisms for key synthetic steps (e.g., benzimidazole cyclization) be experimentally validated?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via in-situ IR or HPLC to deduce rate laws .
  • Isotopic Labeling : 15N^{15}N-labeled o-phenylenediamine tracks nitrogen incorporation during cyclization .
  • Theoretical Modeling : Transition state analysis via Gaussian 09 identifies energetically favorable pathways .

Q. What advanced purification techniques improve yield and scalability for this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) separate isomers with >95% purity .
  • Crystallography : Optimize solvent mixtures (e.g., ethanol/water) to grow single crystals for XRD, confirming stereochemistry .
  • Continuous Flow Synthesis : Microreactors enhance heat/mass transfer, reducing side reactions and improving scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.